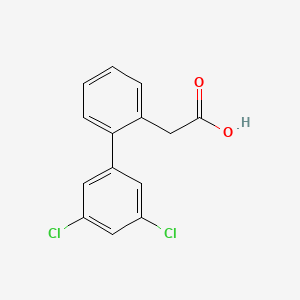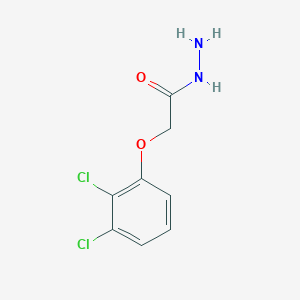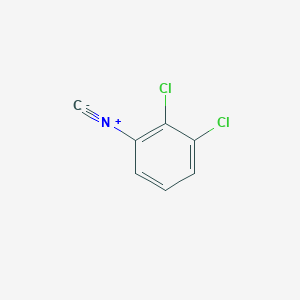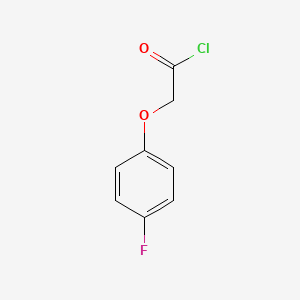
(4-Fluorophenoxy)acetyl chloride
Overview
Description
(4-Fluorophenoxy)acetyl chloride is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Acebutolol : A study described a new process for the synthesis of Acebutolol, a β1-adrenoceptor blocking agent, which involved the use of 4-aminophenol through several steps including acetylation, Fries rearrangement, and hydrolysis. This new route simplified the process and increased the overall yield to 51.5% (Wang Xiao-zhong, 2004).
Antioxidant and Antinociceptive Activities : Another research synthesized novel phenoxy acetyl carboxamides and evaluated them for antioxidant and antinociceptive activities. The study found that certain compounds showed significant antioxidant and antinociceptive activities, suggesting potential for therapeutic applications (R. Manjusha et al., 2022).
Synthesis of 4-Fluorocatechol : Research on the synthesis of 4-Fluorocatechol, an important intermediate for medicine, was conducted. The study detailed a method involving esterification, rearrangement, and oxidation, achieving an overall yield of 45.4% (Ling Yong, 2006).
Activation of Hydroxyl Groups in Polymers : A study found that 4-fluorobenzenesulfonyl chloride is an excellent activating agent for covalent attachment of biologicals to solid supports. This research presented potential therapeutic applications in bioselective separation (Y. A. Chang et al., 1992).
Synthesis of Organophosphorus Compounds : Acetyl chloride was successfully used in synthesizing aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, key intermediates in the synthesis of phosphonopeptide with a P-N bond (C. Yuan et al., 1991).
Safety and Hazards
“(4-Fluorophenoxy)acetyl chloride” is a highly reactive compound and should be handled with caution. Exposure to moist air or water can lead to the release of hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . It’s also important to note that containers may explode when heated .
Mechanism of Action
Target of Action
Similar compounds such as coumarin derivatives have been known to target enzymes like aromatase
Biochemical Pathways
It’s worth noting that acetyl-coa, a related compound, is a key player in various biochemical pathways, including the biosynthesis of amino acids and fatty acids .
Pharmacokinetics
The compound has been reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w, is around 1.55 , which could influence its distribution and bioavailability.
Result of Action
Similar compounds have been shown to have antiproliferative activities against certain cancer cell lines .
Properties
IUPAC Name |
2-(4-fluorophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMNADZORCTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374635 | |
| Record name | (4-Fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-78-7 | |
| Record name | (4-Fluorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
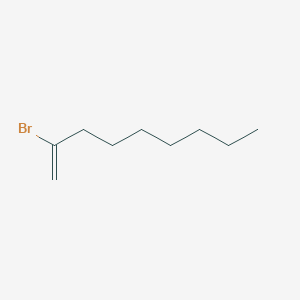
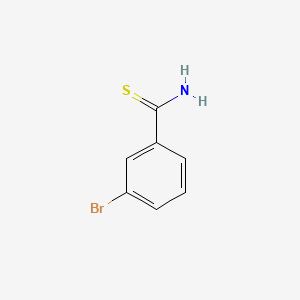
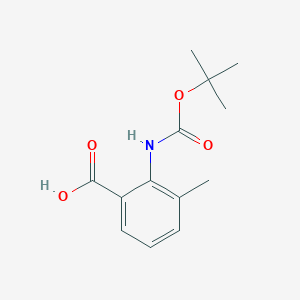






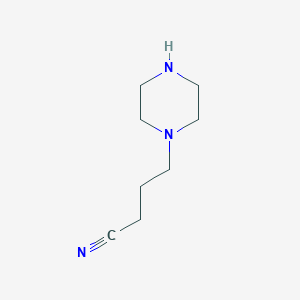
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
